molecular formula C20H23NO3 B1679032 2,5-Dimethoxyamphetamine CAS No. 2801-68-5

2,5-Dimethoxyamphetamine

Cat. No. B1679032
CAS RN: 2801-68-5
M. Wt: 195.26 g/mol
InChI Key: ZBEILXWHVSVDBN-UHFFFAOYSA-N

Description

2,5-Dimethoxyamphetamine (2,5-DMA) is a psychedelic drug of the phenethylamine and amphetamine chemical classes . It belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .


Synthesis Analysis

A solution of 75g 2,5-dimethoxybenzaldehyde in 375ml glacial acetic acid was mixed with 49ml nitroethane and 31.2 g anhydrous ammonium acetate . The mixture was refluxed for 3h at an oil bath temperature of 135°C, and the solvents removed by vacuum distillation .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethoxyamphetamine consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is approximately 195.262 g/mol .


Chemical Reactions Analysis

Synthetic phenethylamines represent one of the largest classes of “designer drugs”, obtained through chemical structure modifications of psychoactive substances to increase their pharmacological activities . This practice is also favored by the fact that every new synthetic compound is not considered illegal by existing legislation .


Physical And Chemical Properties Analysis

2,5-Dimethoxyamphetamine is a small molecule with a chemical formula of C11H17NO2 . It has a weight average of 195.2582 and a monoisotopic weight of 195.125928793 .

Scientific Research Applications

Analytical Challenges in Forensic Science

2,5-Dimethoxyamphetamine (2,5-DMA) presents significant analytical challenges in forensic science due to its similarity with other dimethoxyamphetamines (DMAs). GC-MS and GC-IRD studies have identified unique fragmentation pathways and structure-IR spectra relationships that assist in distinguishing between these compounds, crucial for forensic analysis and substance identification (Maher et al., 2009).

Pharmacological Studies

Research on 2,5-DMA derivatives, particularly those substituted with halogens, has shown that these compounds interact with various monoaminergic receptors and transporters. This interaction profile is essential for understanding their psychedelic effects and potential therapeutic applications (Rudin et al., 2022).

Drug Metabolism and Toxicology

Studies have also been conducted on the metabolism and toxicological detection of 2,5-DMA derivatives in biological samples. These studies are crucial for understanding how these substances are processed in the body and for developing methods to detect their use (Ewald et al., 2008).

Novel Analytical Methods

Advancements in analytical techniques have enabled the simultaneous analysis of 2,5-DMA along with other designer drugs. This is particularly valuable in forensic toxicology for screening and identifying various compounds in seized materials (Kanai et al., 2008).

Psychotherapy and Neuropharmacology

2,5-DMA and its analogs have been studied for their potential in psychotherapy and neuropharmacology. Their interaction with serotonin receptors and the resultant psychoactive effects offer insights into the development of novel therapeutic agents (Luethi et al., 2022).

Safety And Hazards

2,5-Dimethoxyamphetamine should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapors . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition .

Future Directions

The present review highlights the great need for updated comprehensive analytical methods, particularly when analyzing biological matrices, both traditional and alternative ones, for the search of newly emerging designer drugs . This is especially important given the increasing prevalence of designer drugs like 2,5-Dimethoxyamphetamine.

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8H,6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATVFYDIBMDBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24973-25-9 (hydrochloride)
Record name 2,5-Dimethoxyamphetamine
Source ChemIDplus
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DSSTOX Substance ID

DTXSID2091540
Record name (+/-) -1-(2,5-Dimethoxyphenyl)-2-aminopropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxyamphetamine

CAS RN

2801-68-5
Record name (±)-2,5-Dimethoxyamphetamine
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Record name 2,5-Dimethoxyamphetamine
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Record name 2,5-Dimethoxyamphetamine
Source DrugBank
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benzeneethanamine, 2,5-dimethoxy-.alpha.-methyl-
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Record name (+/-) -1-(2,5-Dimethoxyphenyl)-2-aminopropane
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Record name 2,5-dimethoxy-α-methylphenethylamine
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Record name 2,5-DMA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
813
Citations
AH Ewald, HH Maurer - Toxicology letters, 2008 - Elsevier
The designer drugs 4-methyl-2,5-dimethoxy-amphetamine (DOM), 4-iodo-2,5-dimethoxy-amphetamine (DOI), 4-chloro-2,5-dimethoxy-amphetamine (DOC), 4-bromo-2,5-dimethoxy-…
Number of citations: 30 www.sciencedirect.com
D Delliou - Forensic Science International, 1983 - Elsevier
4-bromo-2,5-dimethoxyamphetamine (bromo-DMA) is a drug of special interest in Australia as it is available in forms which are seldom seen elsewhere in the world. Data of interest to …
Number of citations: 21 www.sciencedirect.com
LF Tseng - Naunyn-Schmiedeberg's Archives of Pharmacology, 1978 - Springer
A comparison of serotonergic effects of (±)-para-methoxyamphetamine (PMA) and (±)-2,5-dimethoxyamphetamine (2,5-DMA) was studied in rats. The activation of myoclonic twitch …
Number of citations: 8 link.springer.com
AH Ewald - Citeseer
Consumption of drugs of abuse is a widespread problem in societies all over the world. Especially, so-called designer drugs are becoming more and more popular among young people…
Number of citations: 1 citeseerx.ist.psu.edu
M Nieddu, E Baralla, F Sodano, G Boatto - Forensic Toxicology, 2023 - Springer
Purpose The present review aims to provide an overview of methods for the quantification of 2,5-dimethoxy-amphetamines and -phenethylamines in different biological matrices, both …
Number of citations: 4 link.springer.com
CL Winek, WD Collom, JD Bricker - Clinical Toxicology, 1981 - Taylor & Francis
There is much documentation concerning the methoxyamphetamine derivatives which have been evaluated in man and animals for their psychomimetic potential [l, 21. One of the most …
Number of citations: 30 www.tandfonline.com
F Aknouche, A Ameline, A Kernalleguen… - Journal of Analytical …, 2021 - academic.oup.com
During a party in another country, several adults sniffed a powder presented as being lysergic acid diethylamide (LSD). The next morning, two subjects, including a French citizen, were …
Number of citations: 6 academic.oup.com
E Marcher-Rørsted, AL Halberstadt… - ACS Chemical …, 2020 - ACS Publications
The 2,5-dimethoxyphenethylamine (2,5-PEA) scaffold is recognized as a motif conferring potent agonist activity at the serotonin 2A receptor (5-HT 2A R). The 2,5-dimethoxy motif is …
Number of citations: 11 pubs.acs.org
AH Ewald, D Ehlers, HH Maurer - Analytical and bioanalytical chemistry, 2008 - Springer
Studies are described on the metabolism and the toxicological analysis of the amphetamine-derived designer drug 4-chloro-2,5-dimethoxyamphetamine (DOC) in rat urine using gas …
Number of citations: 38 link.springer.com
O Kennard, C Giacovazzo, AS Horn… - Journal of the …, 1974 - pubs.rsc.org
The molecular conformation of the title compound was determined by X-ray diffraction analysis. The crystals are triclinic, a= 7·43(4), b= 16·73(4), c= 5·25(6)Å, α= 93 30′, β= 87 30′, γ= …
Number of citations: 23 pubs.rsc.org

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